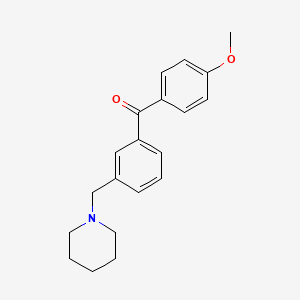

4'-Methoxy-3-piperidinomethyl benzophenone

Description

4'-Methoxy-3-piperidinomethyl benzophenone is a benzophenone derivative characterized by a methoxy group at the 4'-position and a piperidinomethyl substituent at the 3-position of the benzophenone scaffold. Benzophenones are widely studied due to their versatility in pharmaceuticals, polymer science, and natural product chemistry. This compound serves as an intermediate in synthesizing biologically active molecules, including antimitotic agents like α-apopicropodophyllin derivatives . Structural studies of benzophenones, such as X-ray crystallography, highlight their conformational flexibility and intermolecular interactions, which influence their physicochemical and pharmacological properties .

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPRKFPGCXGJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643127 | |

| Record name | (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-66-0 | |

| Record name | Methanone, (4-methoxyphenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-piperidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of anisole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a Mannich reaction, where the benzophenone is reacted with formaldehyde and piperidine under acidic conditions.

Industrial Production Methods

Industrial production methods for 4’-Methoxy-3-piperidinomethyl benzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4’-hydroxy-3-piperidinomethyl benzophenone.

Reduction: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: 4’-Hydroxy-3-piperidinomethyl benzophenone.

Reduction: 4’-Methoxy-3-piperidinomethyl benzohydrol.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4’-Methoxy-3-piperidinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Benzophenone derivatives vary widely based on substituents on the aromatic rings and the nature of the side chains. Key structural analogues include:

Key Observations :

- Substituent Effects: Methoxy Groups: Methoxy substituents (e.g., 4'-OCH₃) enhance solubility and modulate electronic effects, influencing binding to biological targets . Piperidinomethyl/Piperazinomethyl: These substituents introduce basic nitrogen atoms, improving bioavailability and enabling interactions with enzymes or receptors . Halogens (F, Cl, Br): Fluorine and bromine increase lipophilicity and metabolic stability, often enhancing antibacterial or anticancer activity .

- Natural vs. Synthetic Derivatives: Natural benzophenones, such as selagibenzophenone B, exhibit structural simplicity but require rigorous synthetic validation due to frequent misassignment of structures in isolation studies . Synthetic derivatives allow precise control over substituents, enabling optimization of pharmacological properties.

Pharmacological and Functional Comparisons

Antibacterial Activity

- Diphenyl vs. Benzophenone Derivatives: Diphenyl-substituted compounds (e.g., A11–15 and B13–17) show 32-fold higher antibacterial activity (MIC: 0.5–8 µg/mL) against drug-resistant Gram-positive bacteria compared to benzophenone derivatives (A8–10). This is attributed to increased hydrophobicity and steric bulk, enhancing membrane penetration .

- Benzophenone Derivatives: Compounds like 4'-(4-methylpiperazinomethyl)-3-trifluoromethyl benzophenone exhibit moderate activity (MIC: 8–32 µg/mL), likely due to balanced hydrophobicity and electronic effects .

Enzyme Inhibition and Stability

Physicochemical Properties

- Thermal Stability: Piperazinomethyl-substituted benzophenones exhibit higher thermal stability in polymer matrices compared to unsubstituted benzophenones, making them suitable for photopolymerization applications .

Biological Activity

4'-Methoxy-3-piperidinomethyl benzophenone is a synthetic compound that belongs to the benzophenone class, which is known for various biological activities. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzophenone backbone with a methoxy group and a piperidinomethyl substituent. This configuration enhances its lipophilicity and biological activity.

1. Antioxidant Activity

Research indicates that benzophenone derivatives exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in various cell lines. This activity is crucial in preventing cellular damage associated with oxidative stress-related diseases.

2. Antimicrobial Properties

Benzophenones are known for their antimicrobial effects. Studies have demonstrated that this compound possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

3. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro assays reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it has shown promise in inhibiting tumor growth in animal models, suggesting potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : The compound may modulate receptor activity related to neurotransmission and inflammation, contributing to its therapeutic effects.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various benzophenone derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, supporting its use as a potential antioxidant supplement .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential .

Case Study 3: Cancer Cell Apoptosis

A study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis at concentrations above 10 µM, with significant activation of caspase-3 and caspase-9 pathways .

Data Summary Table

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant reduction |

| Antimicrobial | MIC (S. aureus) | 32 µg/mL |

| Anticancer | Apoptosis Assay | Induction at >10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.